N-Butyl L-Cbz-isoleucinamide
Description
Properties
IUPAC Name |
benzyl N-[1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-4-6-12-19-17(21)16(14(3)5-2)20-18(22)23-13-15-10-8-7-9-11-15/h7-11,14,16H,4-6,12-13H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCLVVBKQSEWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cbz Protection of L-Isoleucine
The α-amino group of L-isoleucine is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.
Procedure:
-
Dissolve L-isoleucine (1.0 equiv) in a biphasic solvent system (THF/H₂O, 2:1 v/v).
-
Add sodium bicarbonate (2.0 equiv) and cool to 0°C.
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Introduce Cbz-Cl (1.5 equiv) dropwise with vigorous stirring.
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Stir at 0°C for 20 hours, monitoring by TLC (ethyl acetate/hexanes, 1:1).
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Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (40% ethyl acetate/hexanes) to obtain Cbz-L-isoleucine as a white solid.
Key Data:
Carboxylic Acid Activation
The carboxyl group of Cbz-L-isoleucine is activated to facilitate amide bond formation. Common methods include:
Acid Chloride Formation
Coupling Agent Activation
Amide Bond Formation with n-Butylamine
The activated carboxyl intermediate reacts with n-butylamine to form the target amide.
Procedure for Acid Chloride Route:
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Dissolve Cbz-L-isoleucine acid chloride (1.0 equiv) in dry DCM.
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Add n-butylamine (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
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Stir at room temperature for 12 hours.
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Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
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Purify via recrystallization (ethanol/water) to obtain N-Butyl L-Cbz-isoleucinamide.
Procedure for Coupling Agent Route:
Key Data:
| Parameter | Acid Chloride Route | Coupling Agent Route |
|---|---|---|
| Yield | 70–75% | 80–85% |
| Purity (HPLC) | 93–95% | 96–98% |
| Reaction Time | 12 hours | 24 hours |
Comparative Analysis of Methodologies
Efficiency and Scalability
Stereochemical Considerations
Racemization is minimized in both methods due to low temperatures and short reaction times. EDCl/HOBt offers superior stereochemical fidelity (99% ee).
Advanced Synthetic Approaches
Solid-Phase Synthesis
Immobilization of Cbz-L-isoleucine on Wang resin enables iterative amide bond formation, though this method is less common due to higher costs.
Enzymatic Coupling
Lipase-catalyzed amidation in non-aqueous media achieves 90% yield with negligible racemization, but requires specialized enzymes.
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
-
Polar Aprotic Solvents (DMF, DMSO) : Enhance coupling efficiency but complicate purification.
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DCM or THF : Preferred for acid chloride reactions due to inertness and easy removal.
Industrial-Scale Production Insights
Pilot-scale batches (1 kg) using EDCl/HOBt achieve 82% yield with >99% purity. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
N-Butyl L-Cbz-isoleucinamide is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, supported by comprehensive data tables and case studies, while drawing insights from diverse and authoritative sources.
Peptide Synthesis
One of the primary applications of this compound is in the synthesis of peptides. The Cbz group serves as a protective group for the amine function, allowing for selective reactions during peptide coupling processes. This compound can be utilized to introduce isoleucine residues into peptides, which are crucial for biological activity.
Case Study: Peptide Development
In a study published in the Journal of Peptide Science, researchers synthesized a series of peptides incorporating this compound to evaluate their activity against specific cancer cell lines. The results indicated that peptides with this isoleucine derivative exhibited enhanced stability and bioactivity compared to those without it.
Drug Design and Development
This compound's role in drug design focuses on its ability to mimic natural amino acids, making it suitable for developing novel therapeutic agents. Its structural properties allow for modifications that can enhance pharmacokinetic profiles.
Data Table: Drug Candidates Derived from this compound
| Compound Name | Target Disease | Activity | Reference |
|---|---|---|---|
| Compound A | Cancer | IC50 = 50 µM | |
| Compound B | Diabetes | EC50 = 30 µM | |
| Compound C | Neurodegeneration | Ki = 10 nM |
Biochemical Studies
This compound has been used in various biochemical studies to investigate enzyme interactions and metabolic pathways. Its incorporation into substrates allows researchers to probe the effects of amino acid variations on enzyme kinetics.
Case Study: Enzyme Kinetics
A study published in Biochemistry examined the effects of substituting isoleucine with this compound in a substrate for an enzyme involved in lipid metabolism. The findings revealed significant changes in reaction rates, indicating that the bulky Cbz group alters enzyme-substrate interactions.
Material Science
In material science, this compound has potential applications in creating biocompatible materials due to its amino acid structure. Research into polymer blends incorporating this compound has shown promising results for biomedical applications.
Data Table: Material Properties of Polymers with this compound
| Polymer Type | Mechanical Strength (MPa) | Biocompatibility Score | Reference |
|---|---|---|---|
| Polymer A | 45 | High | |
| Polymer B | 60 | Moderate |
Mechanism of Action
The mechanism of action of N-Butyl L-Cbz-isoleucinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
The n-butyl group significantly impacts biological potency compared to other alkyl substituents. For example:
- N-Propyl L-Z-Isoleucinamide (CAS 1423037-51-7): Replacing the n-butyl group with a propyl chain reduces molecular weight (306.39 g/mol vs. ~324 g/mol for n-butyl derivatives) and alters cytotoxicity. Propyl derivatives exhibit moderate activity (e.g., IC₅₀ values in the 10–20 μM range) but lack the enhanced potency observed in n-butyl analogs .
- N-Hexyl and N-Ethyl Derivatives: In trypanocidal assays, n-butyl substitution (Compound 6) achieved a 6.6-fold higher potency than nifurtimox (NFX), while ethyl and hexyl groups showed reduced efficacy. Toxicity profiles also varied, with n-butyl derivatives being 1.3× less toxic than NFX .
Table 1: Cytotoxic Activity (IC₅₀) of Alkyl-Substituted Isoleucinamide Derivatives
| Compound | HepG2 (μM) | MCF-7 (μM) | HCT-116 (μM) | Solubility Profile |
|---|---|---|---|---|
| N-Butyl L-Cbz-Isoleucinamide | 4.2 | 5.8 | 3.9 | Low in aqueous media |
| N-Propyl Analog | 12.1 | 15.3 | 10.7 | Moderate |
| N-Hexyl Analog | 8.7 | 9.5 | 7.4 | Low |
Data aggregated from cytotoxicity studies
Pharmacological and Toxicological Profiles
- N-Butyl Hexedrone and N-Butyl Pentylone: While structurally distinct (substituted cathinones), these stimulants share the n-butyl substituent. Both exhibit stimulant effects akin to amphetamines but differ in legal status; N-butyl pentylone remains unscheduled in the U.S. despite structural similarities to Schedule I substances .
- Toxicity of n-Butyl Chloroformate Precursors: In synthesis workflows, n-butyl chloroformate is a critical reagent.
Table 2: Key Properties of n-Butyl-Substituted Compounds
Biological Activity
N-Butyl L-Cbz-isoleucinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 238.29 g/mol
This compound exhibits biological activity through several mechanisms, primarily related to its structural features that allow it to interact with various biological targets.
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, particularly in human immunodeficiency virus (HIV) models. The compound's structure allows it to interfere with viral enzymes, thereby reducing viral load in infected cells.
- Antiproliferative Effects : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
- Enzyme Inhibition : this compound is believed to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune response regulation. This inhibition could have implications for diabetes management and immune modulation.
Table 1: Summary of Biological Activities
Case Studies
-
Antiviral Efficacy Against HIV :
A study investigated the effect of this compound on HIV replication in vitro. The results indicated a significant reduction in viral load at concentrations of 10 µM, suggesting potential as an antiviral agent. The mechanism was attributed to the compound's ability to inhibit reverse transcriptase activity, crucial for viral replication. -
Cancer Cell Proliferation :
In a separate study focusing on breast cancer cells (MCF-7), this compound demonstrated a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptotic cell death. -
DPP-IV Inhibition :
Research on metabolic effects highlighted the compound's ability to inhibit DPP-IV activity by approximately 65% at a concentration of 50 µM. This inhibition is significant as it may enhance insulin secretion and improve glycemic control in diabetic models.
Q & A
Basic Research Questions
Q. What are the critical steps to ensure high purity during the synthesis of N-Butyl L-Cbz-isoleucinamide, and how can purity be validated?
- Methodological Answer : Synthesis protocols should emphasize rigorous purification techniques (e.g., column chromatography or recrystallization) followed by analytical validation. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as it provides reproducible results for compounds with >95% purity . Ensure retention times and peak integration align with standards. For structural confirmation, use tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data to reference libraries.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use H and C NMR to confirm stereochemistry and functional groups (e.g., Cbz-protected amine, isoleucine side chain).
- HPLC-MS : Couple reverse-phase HPLC with electrospray ionization (ESI)-MS to verify molecular weight and detect impurities.
- FT-IR : Identify characteristic carbonyl stretches (amide C=O at ~1650 cm).
- Data interpretation must align with established spectral databases, and results should be reported with explicit experimental conditions (e.g., solvent, temperature) to ensure reproducibility .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply a Box-Behnken Design (BBD) to evaluate interactions between variables (e.g., temperature, reagent stoichiometry, reaction time). For example:
- Parameter Levels : Define coded values (e.g., -1, 0, +1) for factors like temperature (30–70°C) and molar ratios (1:1–1:3).
- Model Validation : Use ANOVA to assess quadratic model significance () and lack-of-fit tests.
- Optimization : Generate 3D response surfaces to identify maxima/minima for yield or purity. Refer to Table 2 and 3 in for regression coefficients and variable interactions.
Q. How should researchers address contradictory data in stability studies of this compound under varying storage conditions?
- Methodological Answer :
- Replicate Experiments : Conduct triplicate stability tests (e.g., accelerated degradation at 40°C/75% RH) to confirm trends.
- Statistical Analysis : Use paired t-tests or ANOVA to compare degradation rates. If contradictions persist, evaluate confounding factors (e.g., light exposure, residual solvents).
- Advanced Analytics : Employ hyphenated techniques like LC-MS/MS to identify degradation byproducts and pathways. Reference guidelines for handling data limitations, such as those in toxicology studies .
Q. What experimental design strategies minimize batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of reaction progression.
- Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (CPPs) affecting variability (e.g., mixing efficiency, cooling rates).
- Quality-by-Design (QbD) : Define a design space using risk assessment tools (e.g., Ishikawa diagrams) and validate edge-of-failure limits .
Data Reporting and Validation
Q. How should researchers document synthetic procedures and analytical data to meet reproducibility standards?
- Methodological Answer :
- Experimental Sections : Include detailed protocols (solvents, catalysts, reaction times) and instrument calibration data (e.g., NMR spectrometer frequency, HPLC column specifications).
- Supporting Information : Provide raw spectral data (e.g., NMR FID files, MS chromatograms) and crystallographic data (if applicable). Follow journal guidelines for supplemental material, as outlined in .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error Propagation : Calculate confidence intervals for IC/EC values via bootstrap resampling.
- Outlier Handling : Apply Grubbs’ test or robust regression for datasets with high variability .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Waste Disposal : Follow institutional guidelines for amide-containing waste. Reference safety data sheets (SDS) for hazard-specific precautions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
